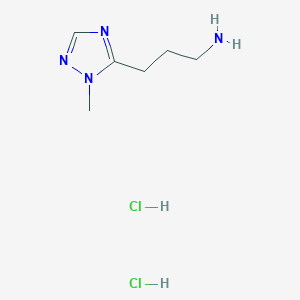

![molecular formula C12H7FN2S2 B2525368 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol CAS No. 757221-68-4](/img/structure/B2525368.png)

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” is a chemical compound with the molecular formula C12H7FN2S2. It has a molecular weight of 262.33 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of thieno pyrimidine derivatives, such as “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol”, involves numerous methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Molecular Structure Analysis

The molecular structure of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” consists of a thieno pyrimidine core with a fluorophenyl group at the 6-position and a thiol group at the 4-position . The InChI code for this compound is 1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” include a molecular weight of 262.33 .Scientific Research Applications

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine derivatives .

Development of Anticancer Agents

The compound has been used in the development of multitargeted antitumor agents with Folate Receptor (FR) transport selectivity . These agents have shown high activity towards KB tumor cells .

3. Inhibition of Cytosolic and Mitochondrial One-Carbon Metabolism The compound has been found to inhibit cytosolic and mitochondrial one-carbon metabolism . This inhibition is crucial in the development of anticancer agents as it disrupts the de novo synthesis of nucleotides in proliferating cells .

4. Inhibition of De Novo Purine Biosynthesis The compound has been found to inhibit de novo purine biosynthesis . This inhibition is achieved at the 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) stages .

5. Inhibition of Mitochondrial Serine Hydroxymethyl Transferase 2 (SHMT2) The compound has also been found to inhibit mitochondrial serine hydroxymethyl transferase 2 (SHMT2) . This inhibition disrupts the interconversion of serine and glycine, which is crucial in the development of anticancer agents .

6. Use as a Photosensitizer in Photodynamic Therapy Thieno[3,4-d]pyrimidine-4(1H)-thione, a derivative of the compound, has been identified as a promising thiopyrimidine photosensitizer . It can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences for the treatment of skin cancer cells .

Future Directions

The future directions in the research of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological effects . Additionally, the development of new pyrimidines as anti-inflammatory agents is suggested .

Mechanism of Action

Mode of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound would depend on its precise targets .

properties

IUPAC Name |

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBLSGFAEUWPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

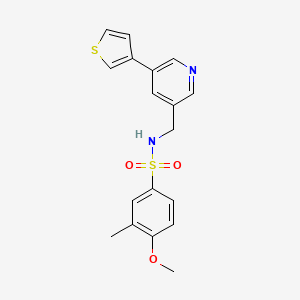

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)

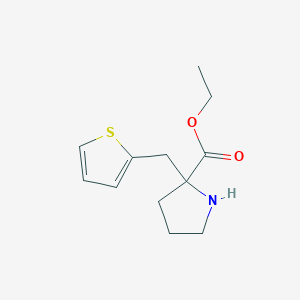

![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)

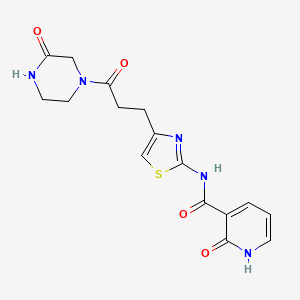

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)